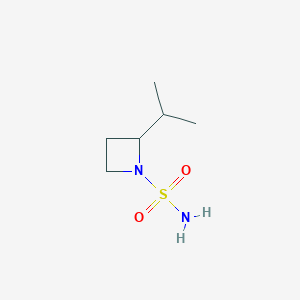
(1-bromocyclopropyl)methanesulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Bromocyclopropyl)methanesulfonyl chloride, also known as bromocyclopropanesulfonyl chloride (BCPSCl), is a versatile reagent used in organic synthesis. It is a brominated cyclopropane derivative of sulfonyl chloride and is used in various applications such as in the synthesis of heterocyclic compounds, the preparation of sulfonyl chlorides, and the protection of alcohols. BCPSCl is also used in the synthesis of biologically active compounds, including antibiotics, hormones, and other pharmaceuticals.
科学研究应用
BCPSCl has been used in a variety of scientific research applications. It has been used in the synthesis of heterocyclic compounds, such as 1,2-dihydro-3H-pyrrolo[3,2-c]pyridin-3-one and 1,2,3-triazole derivatives. It has also been used in the synthesis of sulfonyl chlorides, such as 2-chloro-4-sulfonylbenzoyl chloride and 2-chloro-4-sulfonylbenzyl chloride. Additionally, BCPSCl has been used in the protection of alcohols, such as 1-chloro-3-hydroxy-2-propylbenzene.
作用机制
The mechanism of action of BCPSCl is complex and involves several steps. First, the brominating agent, such as NBS, reacts with the cyclopropanesulfonyl chloride to form the (1-bromocyclopropyl)methanesulfonyl chlorideopanesulfonyl chloride. The (1-bromocyclopropyl)methanesulfonyl chlorideopanesulfonyl chloride then reacts with the desired substrate, such as an alcohol or a heterocyclic compound, to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of BCPSCl are not yet fully understood. However, it is known to be a strong irritant and can cause skin and eye irritation if not handled properly. Additionally, the reaction of BCPSCl with alcohols can produce toxic fumes, so it is important to work in a well-ventilated area when using this reagent.
实验室实验的优点和局限性
BCPSCl has several advantages for laboratory experiments. It is a versatile reagent that can be used to synthesize a variety of compounds, including heterocyclic compounds and sulfonyl chlorides. Additionally, it can be used to protect alcohols, making it a useful reagent for protecting sensitive functional groups. However, BCPSCl is also a strong irritant and can produce toxic fumes, so it is important to work in a well-ventilated area when using this reagent.
未来方向
The future of BCPSCl is promising. Future research could focus on further exploring its mechanism of action and its biochemical and physiological effects. Additionally, research could be done to explore the use of BCPSCl in the synthesis of other compounds, such as carbohydrates and peptides. Finally, research could be done to explore the use of BCPSCl in the synthesis of pharmaceuticals and other biologically active compounds.
合成方法
BCPSCl can be prepared in two different ways. The most common method is the reaction of cyclopropanesulfonyl chloride with a brominating agent, such as N-bromosuccinimide (NBS). This reaction is usually carried out in an inert atmosphere at temperatures of 0-50°C. The other method involves the reaction of 1-(1-bromocyclopropyl)methanesulfonyl chlorideopane with sulfur dichloride in a solvent, such as dimethylformamide.
属性
IUPAC Name |
(1-bromocyclopropyl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrClO2S/c5-4(1-2-4)3-9(6,7)8/h1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMDRNFWIWXODC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CS(=O)(=O)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

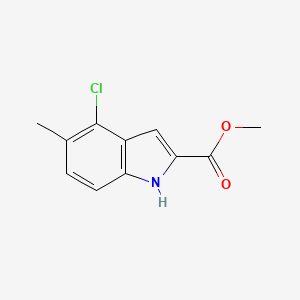
![5-[1-(chloromethyl)cyclopropoxy]-1,3-dioxaindane](/img/structure/B6601631.png)
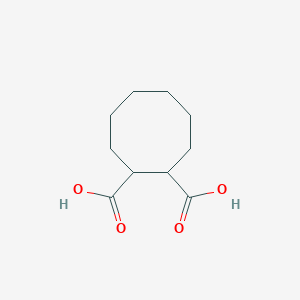

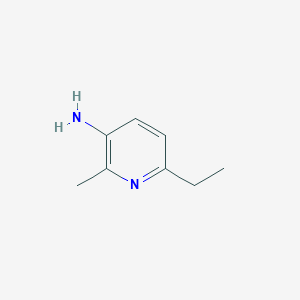
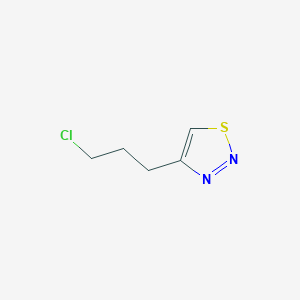
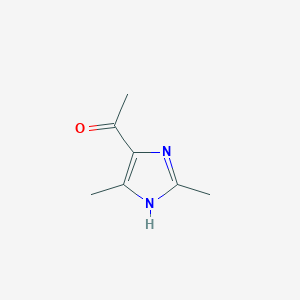
![4,6-dichloro-2-[(3-methoxyazetidin-1-yl)methyl]pyrimidine](/img/structure/B6601693.png)

![2-{8-oxa-5-azaspiro[3.5]nonan-5-yl}ethan-1-amine](/img/structure/B6601712.png)
![3,5-dibromo-1-[(3-methyloxetan-3-yl)methyl]-1H-1,2,4-triazole](/img/structure/B6601719.png)
